4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]benzoic acid
Overview
Description
Scientific Research Applications
Corrosion Inhibition
- Application : One significant application of a derivative of this compound, specifically 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol (IM1), is in corrosion inhibition. IM1 has been found to exhibit a high corrosion inhibition efficiency for mild steel in acidic solutions. This derivative, synthesized using microwave irradiation, showed an efficiency up to 96% in protecting steel from corrosion (Prashanth et al., 2021).
Chemosensor Development
- Application : Derivatives of 4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]benzoic acid have been used in the development of chemosensors. For instance, specific imidazole derivatives have been characterized as reversible luminescent sensors for detecting cyanide and mercury ions. These compounds demonstrate potential in environmental monitoring and safety applications (Emandi et al., 2018).
Pharmaceutical Research
- Application : This compound has been involved in pharmaceutical research, particularly in the synthesis of new derivatives for potential therapeutic applications. For example, certain derivatives have been evaluated for antimicrobial activity, displaying effectiveness against bacteria such as S. aureus and E. coli, indicating potential as antimicrobial agents (Khanage et al., 2020).
Material Science and Chemistry
- Application : In material science and chemistry, this compound's derivatives have been used in synthesizing new materials with specific properties. For instance, derivatives have been used in the synthesis and characterization of novel poly(amide-ether)s, showing potential for use in various industrial applications due to their physical and optical properties (Ghaemy et al., 2013).
Properties
IUPAC Name |
4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-29-19-11-7-15(8-12-19)21-22(16-9-13-20(30-2)14-10-16)26-23(25-21)17-3-5-18(6-4-17)24(27)28/h3-14H,1-2H3,(H,25,26)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBXHLGDOVDBAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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